Fmoc-Val-Cit-PAB-MMAE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

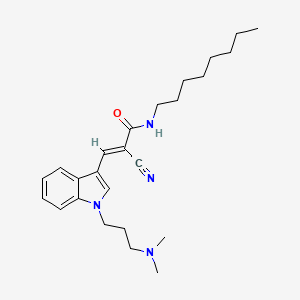

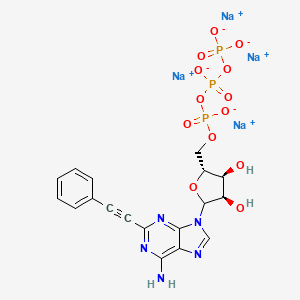

Fmoc-Val-Cit-PAB-MMAE is a precursor of an antibody-drug conjugate (ADC) which contains a cleavable Val-Cit peptide, a PABC linker, and a MMAE payload . The Fmoc group is a protecting group that is commonly used in peptide synthesis to protect the N-terminal amino group . The MMAE is a synthetic antineoplastic agent .

Synthesis Analysis

The synthesis of Fmoc-Val-Cit-PAB-MMAE involves several steps. For instance, Fmoc-Val-Cit-PAB-PNP was dissolved in DMF at 0 ℃ under nitrogen protection, then HOBt and MMAE were added . After 15 min, pyridine and DIPEA were added and reached 0 ℃ for 30 min .Molecular Structure Analysis

The molecular structure of Fmoc-Val-Cit-PAB-MMAE consists of a cleavable Val-Cit peptide, a PABC linker, and a MMAE payload . The Fmoc group is a protecting group used in peptide synthesis to protect the N-terminal amino group .Chemical Reactions Analysis

The chemical reactions involved in the formation of Fmoc-Val-Cit-PAB-MMAE are complex. For example, the Val-Cit dipeptide motif is designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes . The Val-Cit-PABC linker coupled to a monomethyl auristatin E (MMAE) payload is employed on three of the nine approved ADCs and has been tested on more than 20 clinical-stage molecules .Physical And Chemical Properties Analysis

The molecular weight of Fmoc-Val-Cit-PAB-MMAE is 1345.7 g/mol . The Fmoc group is a commonly used protective group in peptide synthesis and is often used to protect N-terminal amino groups .科学的研究の応用

Antibody-Drug Conjugates (ADCs) Development

“Fmoc-Val-Cit-PAB-MMAE” is primarily used in scientific research, particularly in pharmaceutical development . It is used in the development of ADC technology as a bridge linking the drug carrier and the toxic drug, which can enhance the efficacy of the drug and reduce side effects . This compound is a drug linker conjugate, composed of an ADC connector (Fmoc-Val-Cit-PAB) and a potent microtubule inhibitor (MMAE), mainly used for antibody-drug conjugates (ADC) .

Targeting Cancer-associated Fibroblasts (CAFs)

The compound has been used in research to target cancer-associated fibroblasts (CAFs), a prominent cell type within the tumor microenvironment (TME) known to promote cancer cell growth and survival, angiogenesis, drug resistance, and immunosuppression . The research used an antibody-drug conjugate with an anti-FAP antibody, huB12, coupled to a monomethyl auristatin E (huB12-MMAE) payload .

Enhancing Antitumor Immune Response

The direct elimination of FAP-expressing CAFs disrupts the cross-talk with cancer cells leading to a proinflammatory response and alterations in the immune microenvironment and antitumor immune response . This suggests that the mechanism of FAP-targeted therapies is through effects on the immune microenvironment and antitumor immune response .

Improving In Vivo Stability and Tolerability of ADCs

Research has shown that tandem-cleavage linkers, such as Fmoc-Val-Cit-PAB-MMAE, improve the in vivo stability and tolerability of ADCs . This improvement in stability plays a role in efficacy and tolerability, offering a means of improving an ADC’s therapeutic index for improved patient outcomes .

Use in FDA-approved ADCs

The linker-payload combinations, including Fmoc-Val-Cit-PAB-MMAE, are common in FDA-approved ADCs . Nearly half of the approved ADCs employ val-cit-PAB-MMAE .

Targeted Drug Delivery Systems

Fmoc-Val-Cit-PAB, a sulfatase-cleavable linker, demonstrates promising applications in antibody-drug conjugates, a vital category of targeted drug delivery systems . ADCs amalgamate the cell-specificity of monoclonal antibodies (mAbs) with the cytotoxicity of small molecules, connected via covalent linkers crucial for ADC efficacy and safety .

作用機序

Target of Action

Fmoc-Val-Cit-PAB-MMAE is an antibody-drug conjugate (ADC) that targets cancer cells . The primary target of this compound is tubulin , a protein that forms the cytoskeleton of cells . Tubulin is crucial for cell division, and its inhibition can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Mode of Action

The compound consists of three components: an ADC linker (Fmoc-Val-Cit-PAB), a potent tubulin inhibitor (MMAE), and an antibody . The antibody portion selectively recognizes and binds to a specific antigen on the surface of the cancer cell, delivering the ADC inside the cancer cell . Once inside the cell, the compound is designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes . This interaction triggers the release of the cytotoxic payload, MMAE .

Biochemical Pathways

Upon internalization and lysosomal degradation, the monosaccharide is removed and the exposed dipeptide is degraded, which liberates the attached payload inside the target cell . MMAE then binds to tubulin, inhibiting its polymerization . This disruption of the microtubule network inhibits mitosis, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The pharmacokinetics of Fmoc-Val-Cit-PAB-MMAE are influenced by its design. The compound is protected from degradation in the circulation by a sterically encumbering glucuronide moiety . This design enhances the circulating stability of the compound, improving its bioavailability . Further pharmacokinetic studies are needed to fully understand the ADME properties of this compound.

Result of Action

The result of Fmoc-Val-Cit-PAB-MMAE’s action is a significant inhibition of proliferation and cell death in tumor cells . By selectively targeting cancer cells and inhibiting tubulin, the compound minimizes damage to healthy cells . This selective cytotoxicity is a key advantage of ADCs like Fmoc-Val-Cit-PAB-MMAE.

Action Environment

The action of Fmoc-Val-Cit-PAB-MMAE is influenced by the tumor microenvironment. The compound’s effectiveness depends on the presence of the target antigen on the cancer cell surface and the activity of cathepsin B and related enzymes in tumor lysosomes . Additionally, the stability of the compound in the circulation can be affected by extracellular enzymes

Safety and Hazards

将来の方向性

The future directions of Fmoc-Val-Cit-PAB-MMAE research involve improving the stability and tolerability of ADCs . For example, a tandem-cleavage linker strategy has been developed, where two sequential enzymatic cleavage events mediate payload release . This strategy has shown promising results in rat studies, highlighting the role that linker stability plays in efficacy and tolerability .

特性

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H104N10O14/c1-15-45(8)63(58(94-13)39-59(84)83-38-24-32-57(83)65(95-14)46(9)66(86)76-47(10)64(85)49-25-17-16-18-26-49)81(11)70(90)61(43(4)5)79-69(89)62(44(6)7)82(12)73(93)97-40-48-33-35-50(36-34-48)77-67(87)56(31-23-37-75-71(74)91)78-68(88)60(42(2)3)80-72(92)96-41-55-53-29-21-19-27-51(53)52-28-20-22-30-54(52)55/h16-22,25-30,33-36,42-47,55-58,60-65,85H,15,23-24,31-32,37-41H2,1-14H3,(H,76,86)(H,77,87)(H,78,88)(H,79,89)(H,80,92)(H3,74,75,91)/t45-,46+,47+,56-,57-,58+,60-,61-,62-,63-,64+,65+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQGFVOXIOMBMC-UUMMFNFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H104N10O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1345.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Val-Cit-PAB-MMAE | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)

![2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1139099.png)